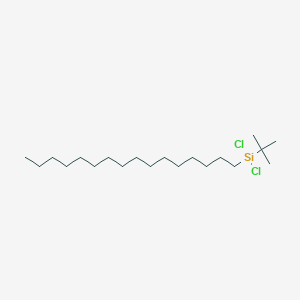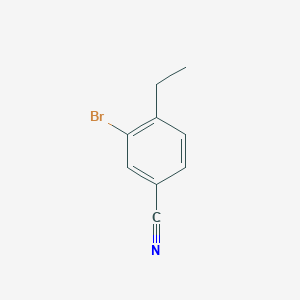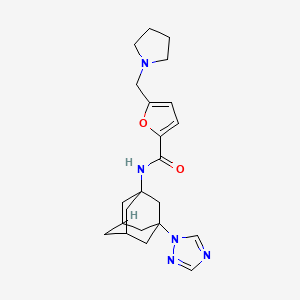
3,3-Diethyl-6-fluoroindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-6-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their diverse biological and pharmacological activities. The incorporation of fluorine into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method uses copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the product in 9-15 minutes with good to excellent yields (64-92%) .
Industrial Production Methods
Industrial production methods for fluorinated indole derivatives often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency, shorter reaction times, and eco-friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-6-fluoroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
3,3-Diethyl-6-fluoroindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of pharmaceuticals, agrochemicals, and polymers
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-6-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroindolin-2-one: Another fluorinated indole derivative with similar biological activities.
5-Fluoroindoline-2,3-dione: A precursor used in the synthesis of various fluorinated indole derivatives
Uniqueness
3,3-Diethyl-6-fluoroindolin-2-one is unique due to the presence of both diethyl and fluoro groups, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, selectivity, and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14FNO |
|---|---|
Peso molecular |
207.24 g/mol |
Nombre IUPAC |
3,3-diethyl-6-fluoro-1H-indol-2-one |
InChI |
InChI=1S/C12H14FNO/c1-3-12(4-2)9-6-5-8(13)7-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
FSSDWGBUPZHWCY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=C(C=C2)F)NC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
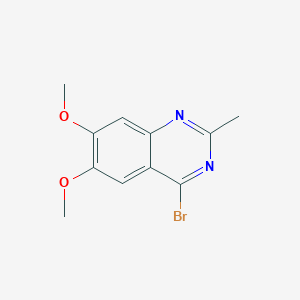
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
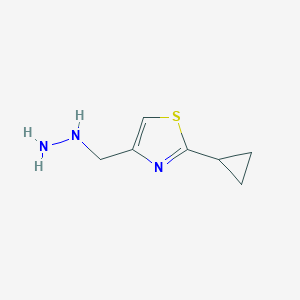

![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
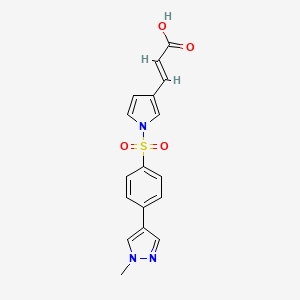
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
